molecular formula C16H20N4O2 B2852831 N-(2-(1H-pyrrol-1-yl)ethyl)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)propanamide CAS No. 2034426-20-3

N-(2-(1H-pyrrol-1-yl)ethyl)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)propanamide

Cat. No. B2852831
CAS RN: 2034426-20-3
M. Wt: 300.362
InChI Key: XEMDUBAEVUHURP-UHFFFAOYSA-N
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Description

N-(2-(1H-pyrrol-1-yl)ethyl)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)propanamide, also known as PEP005, is a synthetic compound that has been extensively studied for its potential as an anticancer agent. PEP005 is a member of the ingenol family of compounds, which are derived from the sap of the Euphorbia peplus plant.

Scientific Research Applications

Suzuki–Miyaura Coupling Reactions

Given the importance of boronic esters in Suzuki–Miyaura coupling reactions , a related compound, pinacol boronic ester, is used extensively. Our compound could potentially undergo similar transformations, leading to the creation of biaryl structures that are prevalent in many drug molecules.

Catalytic Protodeboronation

The compound could be involved in catalytic protodeboronation processes. This reaction is crucial for removing boron groups from molecules, which is a significant step in the synthesis of complex organic molecules .

Mechanism of Action

Target of Action

The primary target of this compound is the thyroid hormone receptor (THR) . The thyroid hormone receptor is a type of nuclear receptor that is activated by binding thyroid hormone. It plays a crucial role in controlling the rate of metabolism and affects the growth and rate of function of many other systems in the body.

Mode of Action

The compound interacts with the thyroid hormone receptor, specifically the THR-β subtype in the liver . This interaction leads to changes in the metabolic rate and lipid levels. Adverse effects, including cardiac effects, are mediated by the THR-α subtype .

Biochemical Pathways

The compound’s interaction with the thyroid hormone receptor influences the metabolic rate and lipid levels . The thyroid hormone receptor is involved in various biochemical pathways, including those related to metabolism, growth, and development.

Result of Action

The compound’s action on the thyroid hormone receptor leads to changes in the metabolic rate and lipid levels . This could potentially be used to treat conditions related to metabolism and lipid regulation.

properties

IUPAC Name

2-(3-cyclopropyl-6-oxopyridazin-1-yl)-N-(2-pyrrol-1-ylethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2/c1-12(16(22)17-8-11-19-9-2-3-10-19)20-15(21)7-6-14(18-20)13-4-5-13/h2-3,6-7,9-10,12-13H,4-5,8,11H2,1H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEMDUBAEVUHURP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCN1C=CC=C1)N2C(=O)C=CC(=N2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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